

HLDA-221 chemical structure and properties

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Compound of Interest

Compound Name: HLDA-221

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An In-Depth Technical Guide to 1,6-Hexanediol Diacrylate (HDDA)

Introduction

1,6-Hexanediol diacrylate (HDDA), also referred to as **HLDA-221** in some contexts, is a difunctional acrylate ester monomer.^{[1][2]} Its primary industrial applications are in the manufacturing of polymers, particularly for ultraviolet (UV) light-cured applications.^[1] HDDA is utilized in adhesives, sealants, coatings, elastomers, photopolymers, and inks to enhance properties such as adhesion, hardness, abrasion resistance, and heat resistance.^[1] This document provides a comprehensive technical overview of HDDA, focusing on its chemical structure, properties, and toxicological profile, tailored for researchers, scientists, and drug development professionals who may encounter this chemical.

Chemical Structure and Properties

HDDA is the diacrylate ester of 1,6-hexanediol.^[1] The molecule possesses two acrylate functional groups, which allows it to readily undergo polymerization reactions.^[2]

Chemical Identity

- IUPAC Name: Hexane-1,6-diyl di(prop-2-enoate)^[1]
- CAS Number: 13048-33-4^{[1][3][4]}
- Molecular Formula: C₁₂H₁₈O₄^{[1][3][4]}

- Synonyms: HDDA, HDODA, Hexamethylene diacrylate, 1,6-Hexamethylene diacrylate[5][6][7]

The quantitative physicochemical properties of HDDA are summarized in the table below.

Table 1: Physicochemical Properties of HDDA

Property	Value	Reference
Molecular Weight	226.27 g/mol	[3][8]
Appearance	Colorless to pale yellow liquid	[2][3][9]
Odor	Slight acrylic odor	[8][9]
Density	1.01 - 1.2019 g/cm ³ at 20-25°C	[3][8]
Boiling Point	>250°C	[8]
Freezing Point	-20°C to 7.8°C	[3][8]
Flash Point	100 - 113°C (closed cup)	[8]
Vapor Pressure	0.0006 hPa at 20°C	[3]
Water Solubility	Sparingly soluble (<0.1 mg/mL at 18°C)	[6][9]
log Kow (Octanol-Water Partition Coefficient)	2.81	[4]
Viscosity	10–15 mPa·s at 25°C	[8]

Toxicology and Biological Effects

From a drug development perspective, understanding the toxicological profile of a chemical is crucial for safety assessment. HDDA is considered a low-hazard material with low acute and repeated exposure toxicity.[4] However, it is a known skin and eye irritant and a skin sensitizer. [4][5]

Table 2: Summary of Toxicological Data for HDDA

Endpoint	Result	Reference
Acute Oral Toxicity	Low	[4]
Acute Dermal Toxicity	Low	[4]
Skin Irritation	Irritant	[3][4]
Eye Irritation	Irritant	[3][4]
Skin Sensitization	May cause an allergic skin reaction	[3][4]
Genotoxicity/Mutagenicity	Not expected to cause genetic effects	[3][4]
Carcinogenicity	No data available, but not classified as a carcinogen	[3][4]
Reproductive/Developmental Toxicity	Does not cause reproductive effects in animal studies	[3][4]

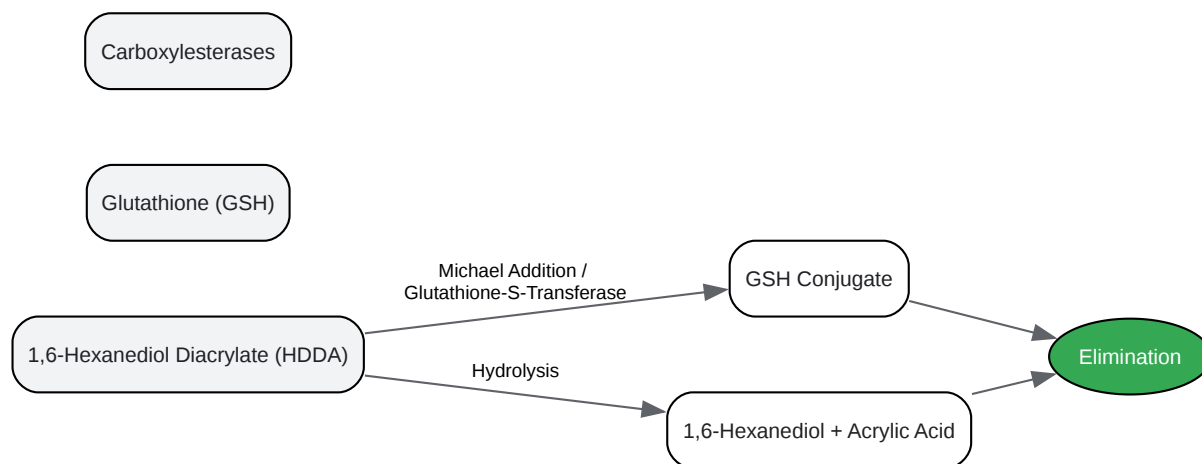
Mechanism of Action and Metabolism

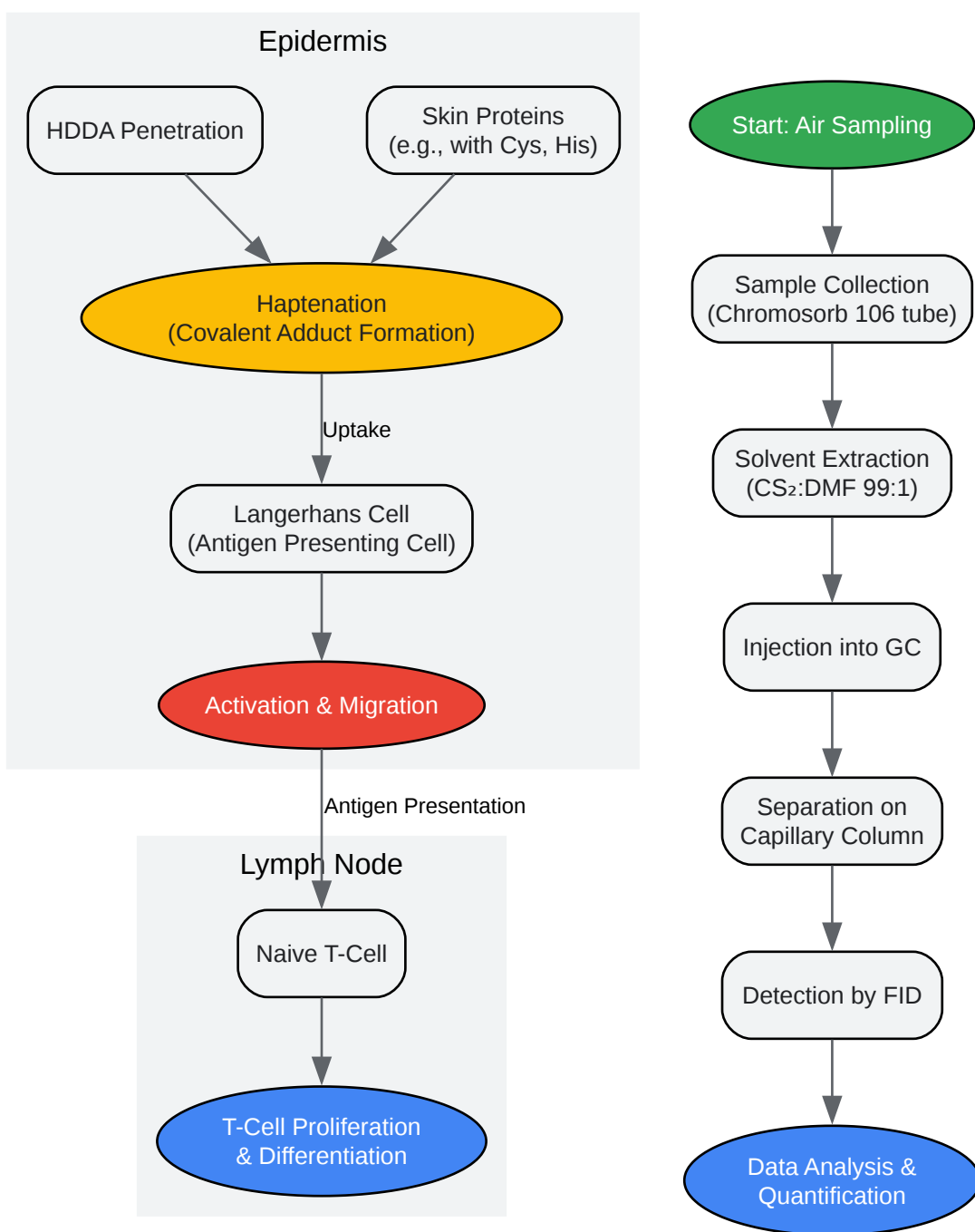
The primary mechanism of toxicity for acrylates like HDDA is related to their electrophilic nature. The acrylate moiety can undergo a Michael addition reaction with nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine and histidine). This covalent modification of proteins can trigger downstream cellular responses, leading to skin sensitization and irritation.

Metabolically, acrylates are detoxified primarily through two pathways:

- Conjugation with glutathione: This can occur either spontaneously via a Michael addition reaction or be catalyzed by glutathione-S-transferases.[7]
- Hydrolysis: Carboxylesterases can hydrolyze the ester bonds, breaking down HDDA into 1,6-hexanediol and acrylic acid.[7]

Lower molecular weight acrylates are generally metabolized and eliminated rapidly, which reduces the likelihood of cumulative toxicity.[7]





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